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Section 1: UHMCP1 - A Small Molecule Inhibitor of RNA Splicing

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UHMCP1 is a chemical probe that has been identified as an inhibitor of protein-protein interactions involving the U2AF Homology Motif (UHM). Its primary effect on gene expression is mediated through the disruption of the spliceosome, the cellular machinery responsible for RNA splicing.

Mechanism of Action

UHMCP1 functions by preventing the interaction between the splicing factors SF3b155 and U2AF65 (also known as U2AF2).[1] This interaction is crucial for the early steps of spliceosome assembly at the 3' splice site of introns. **UHMCP1** achieves this by binding to the hydrophobic pocket of the UHM domain of U2AF65.[1][2] By disrupting the U2AF65/SF3B1 interaction, **UHMCP1** impacts RNA splicing and, consequently, the viability of cancer cells.[2] This makes **UHMCP1** an interesting compound for targeting an UHM domain with potential anticancer properties.[1]

Impact on Gene Expression

The primary impact of **UHMCP1** on gene expression is the alteration of alternative splicing patterns. By inhibiting the normal function of the spliceosome, **UHMCP1** can lead to changes in which exons are included or excluded from the final messenger RNA (mRNA) transcripts. This results in the production of different protein isoforms, which can have varied functions, or can lead to non-functional proteins, affecting cellular processes and viability. Studies have shown that **UHMCP1** can induce changes in the splicing patterns of specific genes in cell-based assays.



Quantitative Data

The following table summarizes quantitative data related to the activity of **UHMCP1** and its analogs.

Compound	Target UHM Domain	IC50 (μM)	Cell Line	Effect
UHMCP1	U2AF2-UHM	~30	HEK293	Induces changes in splicing patterns
UHMCP1	SPF45-UHM	74.85 ± 6.18	-	Inhibits binding
SF1-8 (related UHM inhibitor)	U2AF1-UHM	59.33 ± 0.02	K562- U2AF1S34F	Selectively decreases cell viability
AP232 (UHMCP1 derivative)	U2AF1-UHM	-	Leukemia cell lines	Antitumor activity

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

This protocol outlines a general procedure for assessing the effect of a small molecule inhibitor like **UHMCP1** on cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the inhibitor (e.g., **UHMCP1**) in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include appropriate controls (vehicle-only and no treatment).
- Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.



Reagent Addition:

- For MTT: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- For MTS: Add MTS solution containing an electron coupling reagent to each well and incubate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g.,
 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Data Analysis: Subtract the background absorbance, and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

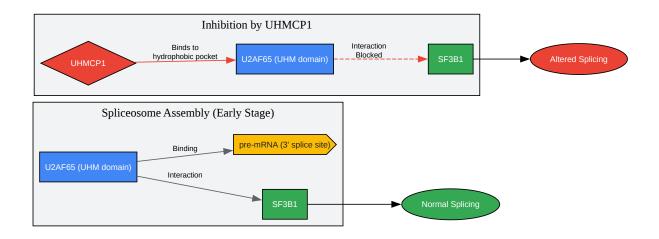
This protocol provides a high-level overview of the steps involved in analyzing alternative splicing changes induced by a compound like **UHMCP1**.

- Experimental Design: Treat cells with UHMCP1 at a specific concentration and for a defined duration. Include control (untreated) samples.
- RNA Extraction: Isolate total RNA from both treated and control cells, ensuring high quality and integrity.
- Library Preparation: Prepare RNA-Seq libraries. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters. A double-random priming strategy can be used to generate strand-specific information.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
- Data Analysis:
 - Read Alignment: Align the sequencing reads to a reference genome.
 - Splicing Analysis: Use bioinformatics tools (e.g., MISO, ALEXA-Seq) to identify and quantify alternative splicing events (e.g., exon skipping, intron retention) by analyzing reads that map to exon-exon junctions.



 Visualization: Use a genome browser to visually inspect the read alignments and confirm changes in splicing patterns for specific genes of interest.

Mandatory Visualization



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Caption: Mechanism of **UHMCP1**-mediated splicing inhibition.

Section 2: PBRM1 - A Core Component of the PBAF Chromatin Remodeling Complex

PBRM1 (Polybromo-1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factor) complex, which is a type of SWI/SNF chromatin remodeling complex. PBRM1 is one of the most frequently mutated genes in certain cancers, particularly clear cell renal cell carcinoma (ccRCC).

Mechanism of Action

The PBAF complex, containing PBRM1, utilizes the energy from ATP hydrolysis to remodel chromatin by mobilizing and repositioning nucleosomes. This process alters the accessibility of



DNA to transcription factors and the transcriptional machinery, thereby activating or repressing gene expression. PBRM1 itself contains six bromodomains that can bind to acetylated lysines on histones, such as H3K27ac, which is a mark of active gene transcription. This suggests a role for PBRM1 in targeting the PBAF complex to specific genomic loci. In some contexts, transcription factors like PAX8 recruit the PBRM1/PBAF complex to activate target genes. The second and fourth bromodomains of PBRM1 have also been shown to bind nucleic acids, particularly double-stranded RNA, which may help facilitate its association with chromatin.

Impact on Gene Expression

As a tumor suppressor, PBRM1 is involved in the regulation of genes related to several key cellular processes. Re-expression of PBRM1 in deficient ccRCC cell lines leads to the upregulation of genes involved in cellular adhesion, carbohydrate metabolism, apoptosis, and response to hypoxia. Conversely, it leads to the downregulation of genes involved in cell division. Loss of PBRM1 has been shown to result in increased H3K4me3 peaks at the promoters of genes associated with retinoic acid biosynthesis and signaling, leading to their transcriptional activation. One such target gene that is consistently upregulated with PBRM1 loss is ALDH1A1. Furthermore, PBRM1 has been implicated in regulating the expression of cell adhesion genes, which are important for cellular structure and signaling.

Quantitative Data

The following table summarizes quantitative data related to PBRM1's impact on gene expression and its genomic binding.



Experimental Approach	Cell Type/Condition	Finding	Quantitative Detail
RNA-Seq	ccRCC cells with PBRM1 re-expression	Upregulation of cell adhesion genes	97 genes in 2D culture, 45 of which were also upregulated in 3D culture
ChIP-Seq	PBRM1 knockdown in 786-O cells	Changes in H3K4me3 peaks	1,420 gained peaks and 259 lost peaks
PBRM1 ChIP-Seq	ccRCC cells	PBRM1 occupancy at regulatory regions	Association with proximal regulatory regions of 8 out of 45 upregulated cell adhesion genes
PBRM1 ChIP-Seq	Progenitor vs. Differentiated Cells	PBRM1 peak distribution	17,527 total peaks, with the majority being stable between the two cell states

Experimental Protocols

This protocol provides a general workflow for performing ChIP-seq to identify the genome-wide binding sites of a protein like PBRM1.

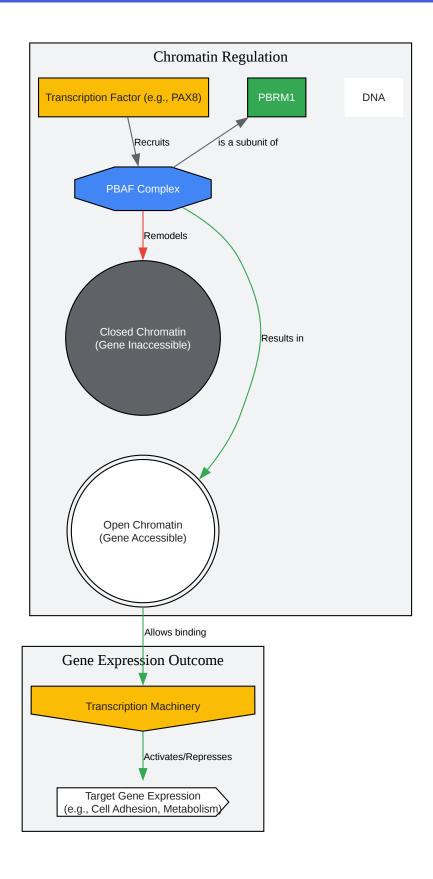
- Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-700 bp, typically by sonication or enzymatic digestion.
- Immunoprecipitation (IP):
 - Incubate the sheared chromatin with a specific antibody against the protein of interest (e.g., anti-PBRM1). An IgG antibody should be used as a negative control.
 - Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.



- Wash the beads to remove non-specifically bound chromatin.
- Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and reverse the cross-links by heating. Purify the DNA.
- Library Preparation: Prepare a sequencing library from the purified ChIP DNA and an input control sample (sheared chromatin that did not undergo IP). This involves end-repair, Atailing, and ligation of sequencing adapters.
- Sequencing: Sequence the libraries on a high-throughput sequencing platform.
- Data Analysis:
 - Alignment: Align the sequencing reads to a reference genome.
 - Peak Calling: Identify regions of the genome with significant enrichment of reads in the IP sample compared to the input control. These regions are the putative binding sites of the protein.
 - Downstream Analysis: Annotate the peaks to nearby genes and perform pathway analysis to understand the biological functions of the target protein.

Mandatory Visualizations

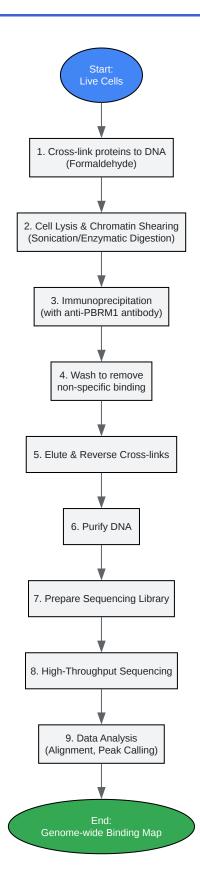




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Caption: Role of the PBRM1-containing PBAF complex in gene regulation.





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Caption: Experimental workflow for ChIP-Seq.



Conclusion

In summary, the term "Uhmcp1" can refer to two distinct molecules with different mechanisms for regulating gene expression. UHMCP1, the small molecule inhibitor, acts post-transcriptionally by disrupting the splicing machinery, leading to altered mRNA isoforms. In contrast, PBRM1 is a protein that functions at the chromatin level as part of the PBAF complex to directly influence the accessibility of genes for transcription. Both are significant in the context of cancer research, with UHMCP1 representing a potential therapeutic strategy for targeting splicing-dependent cancers, and PBRM1 being a key tumor suppressor whose loss has profound effects on the transcriptome of cancer cells. This guide provides the foundational technical details for researchers interested in either of these important molecules.

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References

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